N-[4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl]acetamide
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Overview
Description
N-[4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl]acetamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl]acetamide typically involves the reaction of 4-phenyl-1,3-thiazol-2-amine with 4-nitroacetophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine in ethanol solvent . The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. The crude product is then purified using recrystallization techniques to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-[4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds share a similar thiazole ring structure and exhibit comparable biological activities.
Thiazole derivatives: Other thiazole-based compounds also show diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-[4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct biological properties. Its combination of a thiazole ring with a phenylacetamide moiety makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-[4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12(21)18-14-7-9-15(10-8-14)19-17-20-16(11-22-17)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIKAPWOCLQOOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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